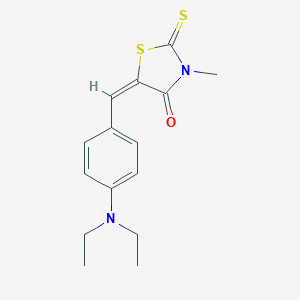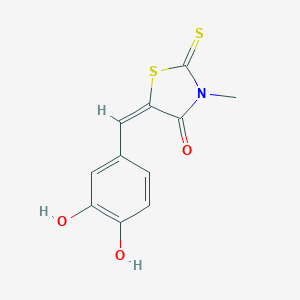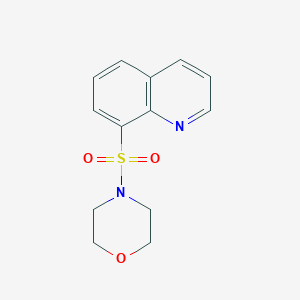
8-(4-Morpholinylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Morpholinylsulfonyl)quinoline is a chemical compound with the molecular formula C13H14N2O3S . It is a derivative of quinoline, a class of compounds that have wide applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods have been used for the construction of the principal quinoline scaffold . Recent advances have focused on greener and more sustainable chemical processes, including transition metal-free ionic liquid-mediated reactions and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 8-(4-Morpholinylsulfonyl)quinoline consists of a quinoline ring attached to a morpholine ring via a sulfonyl group .Chemical Reactions Analysis
Quinoline derivatives have been used in a variety of chemical reactions. Recent advances in the synthesis of these compounds have focused on green and clean syntheses using alternative reaction methods . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-(4-Morpholinylsulfonyl)quinoline include its molecular formula (C13H14N2O3S), average mass (278.327 Da), and monoisotopic mass (278.072510 Da) .Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
Quinoline derivatives, including 8-(4-Morpholinylsulfonyl)quinoline, have been used in third-generation photovoltaic applications . They have been implemented in photovoltaic cells, with their architecture and design being described in detail . Their properties for photovoltaic applications, such as absorption spectra and energy levels, have been detailed .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They have been used in the design and architecture of these devices .
Transistors
Quinoline derivatives have also been used in transistors . Their properties and performance in this application have been described .
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . The specific uses and potential benefits in this field are still being explored .
Drug Discovery
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The medicinal potential and pharmacological applications of quinoline motifs have been highlighted, unveiling their substantial efficacies for future drug development .
Fine Chemicals and Material Science
CH-arylated quinolines have found widespread applications in the field of fine chemicals and material science . A general, transition-metal-free, environmentally friendly photocatalytic strategy for the direct C–H arylation of quinolines and quinoline N-oxides/py has been reported .
Wirkmechanismus
Target of Action
8-(4-Morpholinylsulfonyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines have been used as a scaffold for drug development for over two centuries . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .
Mode of Action
Quinolines and quinolones, in general, have been shown to exhibit high and selective activity attained through different mechanisms of action . They can inhibit microbial viability or target pathogens’ virulence machinery required to cause host damage and disease .
Biochemical Pathways
Quinolines and quinolones have been shown to affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Quinolones are generally known to be 80 to 100% bioavailable, with absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the quinolones occurs primarily at the C7 position in the piperazinyl ring .
Result of Action
Quinolines and quinolones have been shown to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
The action of quinolines and quinolones can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Zukünftige Richtungen
Quinoline and its derivatives continue to be an area of active research due to their wide range of applications in medicinal and synthetic organic chemistry . Future research may focus on developing greener and more sustainable synthesis methods, exploring new biological activities, and designing new drugs that can overcome resistance .
Eigenschaften
IUPAC Name |
4-quinolin-8-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKCAVRCKRAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Morpholinylsulfonyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl acetate](/img/structure/B413703.png)
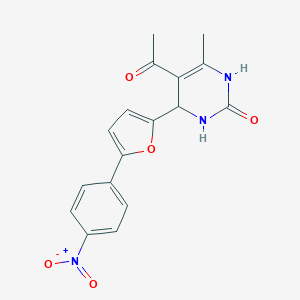
![4-({6-[(4-methoxyphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B413705.png)
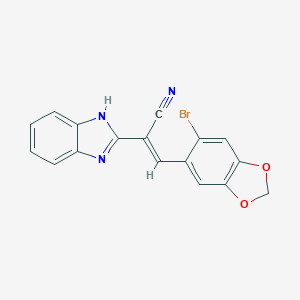
![3-[(Dimethylamino)methyl]-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413708.png)
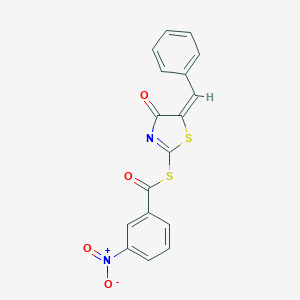
![5-{[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413710.png)
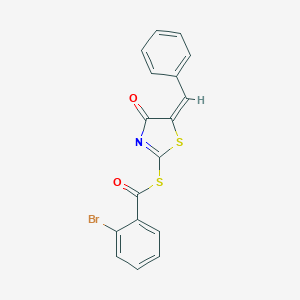
![3-Allyl-5-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413713.png)
![5-(4-Fluorobenzylidene)-3-[(2-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B413714.png)
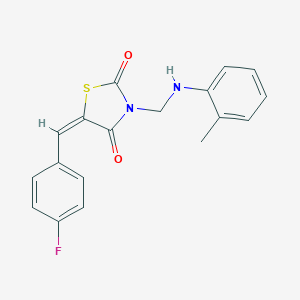
![[5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B413718.png)
